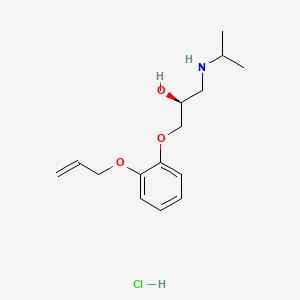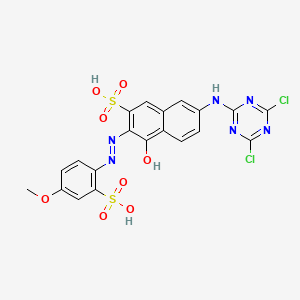![molecular formula C16H14BrCl3N2O5S2 B14694855 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 33492-83-0](/img/structure/B14694855.png)
2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group, a thiophene ring, and a trichloroethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core, introduction of the bromomethyl group, and attachment of the thiophene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromomethyl group can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2,2,2-Trichloroethyl ((3aS,4R,9S,10S,10aS)-4-(bromomethyl)-9-((tert-butoxycarbonyl)amino)-10-hydroxy-6-(((2,2,2-trichloroethoxy)carbonyl)imino)hexahydro-1H,8H-pyrrolo[1,2-c]purin-2(3H)-ylidene)sulfamate: Another complex compound with a similar structure.
Uniqueness
The uniqueness of 2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the thiophene ring and the bromomethyl group provides unique reactivity and interaction capabilities that are not found in many other compounds .
Propiedades
Número CAS |
33492-83-0 |
|---|---|
Fórmula molecular |
C16H14BrCl3N2O5S2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H14BrCl3N2O5S2/c17-5-8-6-29(26)14-11(21-10(23)4-9-2-1-3-28-9)13(24)22(14)12(8)15(25)27-7-16(18,19)20/h1-3,11,14H,4-7H2,(H,21,23)/t11-,14-,29?/m1/s1 |
Clave InChI |
DPKNQNJFYOTPIP-HIXDIWAASA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)OCC(Cl)(Cl)Cl)CBr |
SMILES canónico |
C1C(=C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)OCC(Cl)(Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


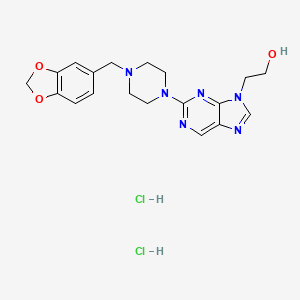
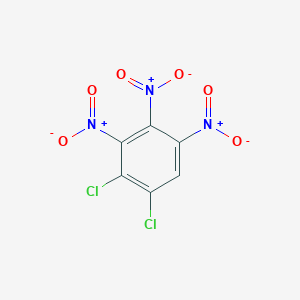
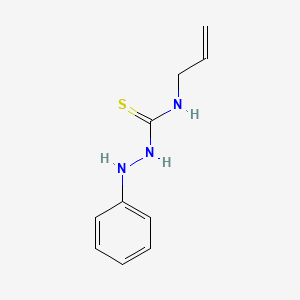
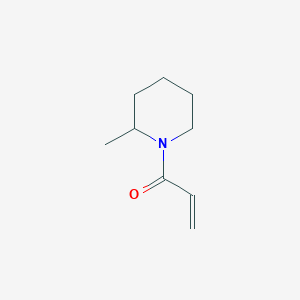
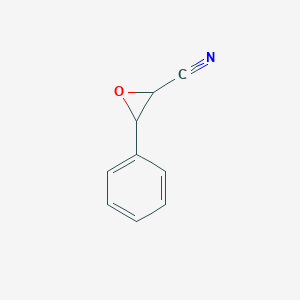
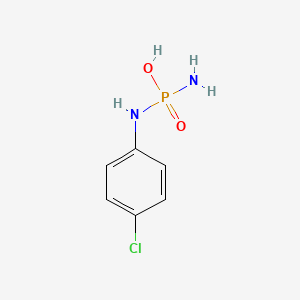
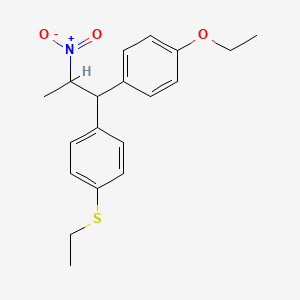
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
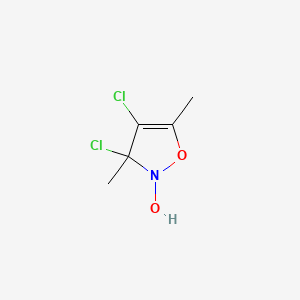
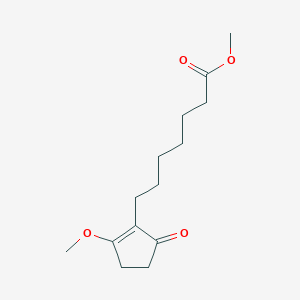
![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)

